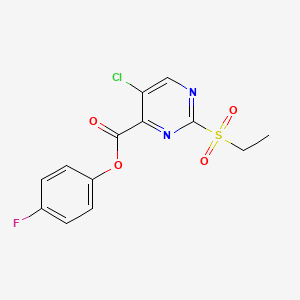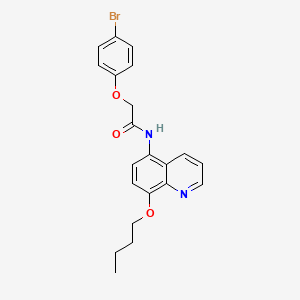
4-Fluorophenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorophenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of appropriate aldehydes, ethyl acetoacetate, and urea in the presence of a catalyst such as hydrochloric acid.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrimidine.
Sulfonylation: The ethylsulfonyl group can be introduced by reacting the intermediate compound with an appropriate sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluorophenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethylsulfonyl positions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a sulfone derivative .
Applications De Recherche Scientifique
4-Fluorophenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mécanisme D'action
The mechanism of action of 4-Fluorophenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cellular processes such as proliferation, apoptosis, and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
4-Fluorophenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-5-carboxylate: Similar structure but with the carboxylate group at a different position.
Uniqueness
4-Fluorophenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its binding affinity to certain targets, while the ethylsulfonyl group provides additional steric and electronic effects .
Propriétés
Formule moléculaire |
C13H10ClFN2O4S |
|---|---|
Poids moléculaire |
344.75 g/mol |
Nom IUPAC |
(4-fluorophenyl) 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H10ClFN2O4S/c1-2-22(19,20)13-16-7-10(14)11(17-13)12(18)21-9-5-3-8(15)4-6-9/h3-7H,2H2,1H3 |
Clé InChI |
IWJKPXNFOCNFSX-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-6,8-dimethyl-4H-chromen-4-one](/img/structure/B11316117.png)
![N-(3-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11316118.png)
![N-isobutyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11316125.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11316127.png)

![N-(2,4-dimethylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11316134.png)

![2-Acetyl-4-methylphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11316139.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide](/img/structure/B11316140.png)
![7-(4-fluorophenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11316143.png)


